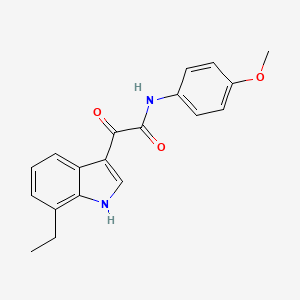
5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one, also known as Clonidine, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety disorders, and withdrawal symptoms from alcohol and opioids. Clonidine is a potent α2-adrenergic agonist that acts on the central nervous system to reduce sympathetic outflow and decrease blood pressure. The chemical structure of Clonidine contains a cyclohexenone ring, a chlorophenyl group, and an isobutylamino group.
Mécanisme D'action
5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one works by binding to α2-adrenergic receptors in the brain and spinal cord, which inhibits the release of norepinephrine and reduces sympathetic outflow. This results in a decrease in heart rate, blood pressure, and peripheral vascular resistance.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. The drug reduces sympathetic nervous system activity, leading to a decrease in heart rate, blood pressure, and peripheral vascular resistance. This compound also increases parasympathetic nervous system activity, which leads to a decrease in cardiac output and a decrease in renin secretion from the kidneys. Additionally, this compound has been shown to have sedative and analgesic effects, which may contribute to its use in treating anxiety disorders and opioid withdrawal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one has several advantages and limitations for use in laboratory experiments. The drug is relatively easy to synthesize and has a well-established mechanism of action. This compound is also readily available and inexpensive. However, this compound has a narrow therapeutic index, which means that the difference between a therapeutic dose and a toxic dose is small. Additionally, this compound has several side effects, including dry mouth, dizziness, and sedation, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one. One area of interest is the potential use of this compound in the treatment of post-traumatic stress disorder (PTSD). Some studies have suggested that this compound may be effective in reducing PTSD symptoms, although more research is needed to confirm these findings. Another area of interest is the use of this compound in combination with other medications for the treatment of hypertension and other medical conditions. Finally, there is ongoing research into the development of new α2-adrenergic agonists that may have improved efficacy and fewer side effects than this compound.
Méthodes De Synthèse
5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one is synthesized through a multistep process that involves the reaction of 3-chlorobenzaldehyde with cyclohexanone in the presence of sodium hydroxide to form 3-(3-chlorophenyl)cyclohexanone. The resulting intermediate is then reacted with isobutylamine and sodium borohydride to form this compound.
Applications De Recherche Scientifique
5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one has been extensively studied for its potential therapeutic applications in various medical conditions. The drug has been shown to be effective in reducing blood pressure in patients with hypertension, particularly in those with resistant hypertension. This compound has also been used to treat ADHD in children and adults, as well as anxiety disorders and opioid withdrawal symptoms.
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-3-(2-methylpropylamino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO/c1-11(2)10-18-15-7-13(8-16(19)9-15)12-4-3-5-14(17)6-12/h3-6,9,11,13,18H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHDZSGBEPDVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC(=O)CC(C1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4898145.png)

![diallyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4898151.png)
![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B4898155.png)
![2-methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-chlorobenzoate](/img/structure/B4898167.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B4898173.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4898179.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3-nitrobenzenesulfonate](/img/structure/B4898187.png)



![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-bromophenyl methanesulfonate](/img/structure/B4898212.png)
![N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4898232.png)
![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide](/img/structure/B4898245.png)